
SCR1693
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SCR1693 is a dual acetylcholinesterase inhibitor (AChEI) and a calcium channel blocker (CCB).
Wissenschaftliche Forschungsanwendungen
Overview of SCR1693 in Alzheimer's Disease Research
SCR1693, a synthesized juxtaposition composed of an acetylcholinesterase inhibitor (AChEI) and a calcium channel blocker (CCB), has been studied for its effects on Alzheimer's disease (AD). In a study using a hyperhomocysteinemia (HHcy)-induced AD rat model, SCR1693 showed significant improvement in memory deficits and preserved dendrite morphologies as well as spine density. This was achieved by upregulating synapse-associated proteins PSD95 and synapsin-1. Furthermore, SCR1693 attenuated HHcy-induced tau hyperphosphorylation at multiple AD-associated sites by regulating the activity of protein phosphatase-2A and glycogen synthase kinase-3β. Notably, SCR1693 was more effective than the individual administration of donepezil and nilvadipine, which were used as AChEI and CCB, respectively, in clinical practice. This suggests that SCR1693 may be a promising therapeutic candidate for AD (Xia et al., 2014).
Eigenschaften
CAS-Nummer |
1442559-20-7 |
|---|---|
Produktname |
SCR1693 |
Molekularformel |
C24H28ClN3O2 |
Molekulargewicht |
425.96 |
IUPAC-Name |
Ethyl 5-amino-4-(2-chlorophenyl)-1,4,6,7,8,9-hexahydro-2,7,7-trimethyl-benzo[b][1,8]naphthyridine-3-carboxylate |
InChI |
InChI=1S/C24H28ClN3O2/c1-5-30-23(29)18-13(2)27-22-20(19(18)14-8-6-7-9-16(14)25)21(26)15-12-24(3,4)11-10-17(15)28-22/h6-9,19H,5,10-12H2,1-4H3,(H3,26,27,28) |
InChI-Schlüssel |
JNWBZVZXAXDSGQ-UHFFFAOYSA-N |
SMILES |
O=C(C1=C(C)NC2=C(C1C3=CC=CC=C3Cl)C(N)=C(CC(C)(C)CC4)C4=N2)OCC |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
SCR1693; SCR-1693; SCR1693 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



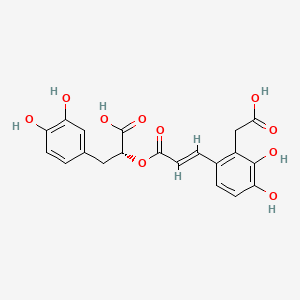
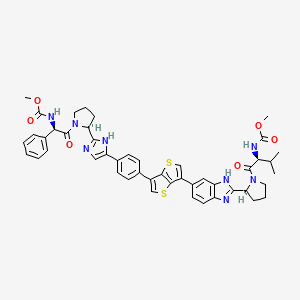
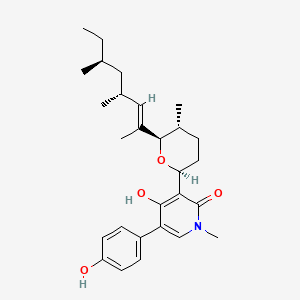
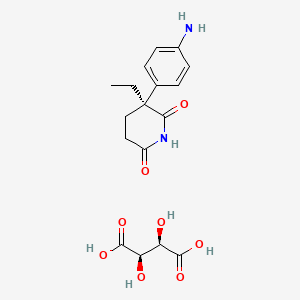
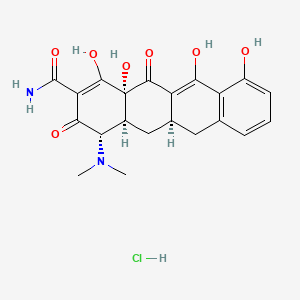

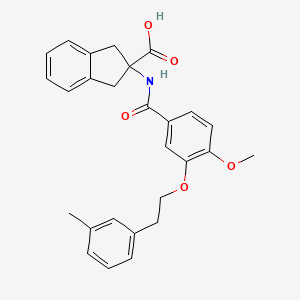
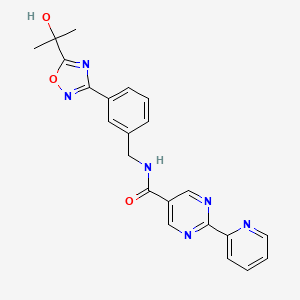
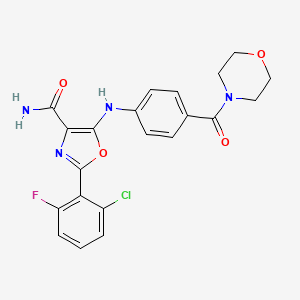
![Thieno[3,2-d]pyrimidine-6-methanol, 7-(5-fluoro-2-methoxyphenyl)-2-[[2-(1-methylethoxy)-4-(4-methyl-1-piperazinyl)phenyl]amino]-](/img/structure/B610685.png)
![(S)-1-((5-chloropyridin-3-yl)methyl)-8-((R)-3-methylmorpholino)-2-(trifluoromethyl)-3,4-dihydro-1H-pyrimido[1,2-a]pyrimidin-6(2H)-one](/img/structure/B610686.png)
![1-[bis(4-fluorophenyl)methyl]-4-(1H-1,2,4-triazol-1-ylcarbonyl)piperazine](/img/structure/B610688.png)
